molecular formula C7H12N2S2 B2974158 5-(Tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole CAS No. 338408-58-5

5-(Tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B2974158
CAS No.: 338408-58-5
M. Wt: 188.31
InChI Key: HPALQPLSWVISTB-UHFFFAOYSA-N
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Description

5-(Tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butylsulfanyl group and a methyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole with tert-butylthiol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl group can yield tert-butylsulfoxide or tert-butylsulfone derivatives .

Scientific Research Applications

5-(Tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, interference with cellular signaling, and disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole is unique due to its specific combination of functional groups and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-tert-butylsulfanyl-4-methylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S2/c1-5-6(11-9-8-5)10-7(2,3)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPALQPLSWVISTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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